molecular formula C7H8ClNO B3292968 (4-Chloro-5-methylpyridin-2-yl)methanol CAS No. 882679-13-2

(4-Chloro-5-methylpyridin-2-yl)methanol

Cat. No. B3292968
CAS RN: 882679-13-2
M. Wt: 157.60 g/mol
InChI Key: WFHYUVNARGSEBH-UHFFFAOYSA-N
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Description

(4-Chloro-5-methylpyridin-2-yl)methanol, also known as CMPM, is a chemical compound that has been studied for its potential use in various scientific applications. It is a pyridine derivative that has a hydroxyl group attached to the methyl carbon atom. The compound has been synthesized using various methods and has been shown to have several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of (4-Chloro-5-methylpyridin-2-yl)methanol is not fully understood, but studies have shown that it can interact with various cellular pathways and proteins. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to modulate the expression of genes involved in apoptosis. It has also been shown to interact with the beta-amyloid protein in the brain, which is involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in them, and inhibit the formation of amyloid-beta plaques in the brain. It has also been shown to have antioxidant properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-Chloro-5-methylpyridin-2-yl)methanol in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (4-Chloro-5-methylpyridin-2-yl)methanol. One area of research is to further investigate its potential as an anti-cancer agent. Studies could focus on identifying the specific cellular pathways and proteins that this compound interacts with and developing more potent derivatives of the compound. Another area of research is to investigate its potential use in the treatment of Alzheimer's disease. Studies could focus on identifying the specific mechanisms by which this compound inhibits the formation of amyloid-beta plaques and developing more effective treatments based on this knowledge. Finally, studies could focus on investigating the potential use of this compound in other areas of medicine, such as immunology and infectious diseases.

Scientific Research Applications

(4-Chloro-5-methylpyridin-2-yl)methanol has been studied for its potential use in various scientific applications. One of the most promising areas of research is its use as a potential anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in them. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.

properties

IUPAC Name

(4-chloro-5-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHYUVNARGSEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729348
Record name (4-Chloro-5-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

882679-13-2
Record name (4-Chloro-5-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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